3-(1H-indol-3-yl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
3-(1H-indol-3-yl)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14-8-21-23(10-14)13-15-11-22(12-15)19(24)7-6-16-9-20-18-5-3-2-4-17(16)18/h2-5,8-10,15,20H,6-7,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOHCHTWIQMCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)CCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in many cellular biological processes, including cell proliferation, division, motility, spindle formation, shape maintenance, and intracellular transport.
Mode of Action
The compound interacts with tubulin and inhibits its polymerization. This interaction is similar to the action of colchicine, a known inhibitor of tubulin polymerization. By inhibiting tubulin polymerization, the compound disrupts the formation and function of microtubules, which are essential for cell division and other cellular processes.
Biochemical Pathways
The inhibition of tubulin polymerization affects the dynamics of microtubules, leading to the disruption of cellular processes that depend on microtubules. This includes the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell shape. The disruption of these processes can lead to cell cycle arrest and apoptosis.
Result of Action
The compound’s inhibition of tubulin polymerization results in cell cycle arrest and apoptosis. In vitro studies have shown that the compound has potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. The compound induced cell apoptosis in a dose-dependent manner and arrested the cells in the G2/M phase.
Biological Activity
3-(1H-indol-3-yl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, with a focus on its mechanisms of action and therapeutic potential.
Synthesis
The synthesis of the compound involves multiple steps, typically starting from readily available indole derivatives and pyrazole intermediates. The process often utilizes various coupling reactions to form the azetidine ring, which is crucial for the compound's activity. Recent studies have reported efficient synthetic routes that yield high purity and yield of the target compound .
The biological activity of this compound has been linked to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Its efficacy was assessed using standard disk diffusion methods, revealing significant zones of inhibition at certain concentrations .
- Anticancer Potential : In vitro assays demonstrated that the compound could induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest, suggesting potential as an anticancer agent .
- Neuroprotective Effects : The compound has shown promise in neuroprotection studies, particularly in models of neurodegenerative diseases. It appears to inhibit oxidative stress and inflammation in neuronal cells, contributing to its protective effects .
Study 1: Antimicrobial Efficacy
A study published in Drug Target Insights evaluated the antimicrobial efficacy of several derivatives, including this compound. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing notable activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anticancer Properties
Research conducted by a team at a leading pharmacological institute assessed the anticancer properties of this compound on breast and prostate cancer cell lines. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of indole derivatives, including the compound , as anticancer agents. Indoles are known to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds that incorporate indole structures have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, such as modulation of signaling pathways involved in cell survival and death .
Mechanism of Action
The compound's structure suggests it may interact with specific receptors or enzymes involved in cancer progression. The presence of the azetidine and pyrazole moieties could enhance its binding affinity to target proteins, leading to improved therapeutic efficacy. Research indicates that similar compounds can inhibit kinases associated with tumor growth, thereby providing a basis for further investigation into this compound's specific interactions .
Neuroprotective Effects
Indole derivatives are also being researched for their neuroprotective properties. The compound's ability to cross the blood-brain barrier may make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that compounds with similar structures can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Indoles have been documented to possess antibacterial and antifungal properties. The unique combination of functional groups in 3-(1H-indol-3-yl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one may enhance its effectiveness against a range of pathogens, making it a potential candidate for developing new antimicrobial agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Neuroprotection | Showed reduced neuronal cell death in models of oxidative stress, indicating potential for Alzheimer's treatment. |
| Study C | Antimicrobial Efficacy | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting utility as an antibiotic agent. |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with the target molecule, enabling comparisons of synthetic routes, physicochemical properties, and biological activities:
Key Research Findings
Q & A
Basic Research: Synthesis Optimization
Q: What methodologies are recommended for optimizing the synthesis of 3-(1H-indol-3-yl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one? A:
- Reaction Parameter Screening : Vary solvents (e.g., ethanol, dimethylformamide), temperatures (reflux vs. room temperature), and catalysts (e.g., p-toluenesulfonic acid) to maximize yield. For example, demonstrates that refluxing in ethanol with p-toluenesulfonic acid achieves higher yields (73%) compared to longer reaction times without catalysts .
- Design of Experiments (DoE) : Use statistical models to optimize multi-variable interactions (e.g., time, temperature, molar ratios), as highlighted in flow-chemistry studies for analogous heterocyclic systems .
- Characterization : Confirm intermediate structures via FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (indole NH proton at δ 10–12 ppm) to validate synthetic pathways .
Basic Research: Structural Characterization
Q: How should researchers approach the structural elucidation of this compound? A:
- X-ray Crystallography : Use SHELXL for small-molecule refinement, particularly for resolving azetidine and pyrazole ring conformations. notes SHELX’s robustness in handling high-resolution or twinned data .
- Spectroscopic Cross-Validation :
- NMR : Assign peaks using ¹H-¹H COSY and HSQC to distinguish azetidine CH₂ groups (δ 3.5–4.5 ppm) and indole protons.
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) to rule out byproducts.
Advanced Research: Data Contradiction Analysis
Q: How to resolve discrepancies between spectroscopic data and computational models? A:
- Multi-Technique Validation : If NMR data conflicts with computational predictions (e.g., dihedral angles), perform X-ray diffraction for absolute configuration determination .
- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility in the azetidine ring, which may explain deviations from static computational models .
Advanced Research: Structure-Activity Relationship (SAR) Studies
Q: What strategies are effective for SAR studies targeting the indole-pyrazole-azetidine scaffold? A:
- Substituent Variation : Systematically modify the 4-methyl group on the pyrazole ring or the azetidine linker to assess impact on bioactivity (e.g., kinase inhibition). highlights molecular docking to map interactions with target proteins .
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., indole NH as a donor) .
Advanced Research: Crystallographic Challenges
Q: How to address crystallographic disorder in the azetidine moiety? A:
- Twinning Analysis : Apply SHELXD for deconvoluting overlapping reflections in twinned crystals, as described for structurally complex heterocycles .
- Thermal Motion Modeling : Refine anisotropic displacement parameters to resolve positional disorder in the azetidine ring .
Advanced Research: Analytical Method Development
Q: How to optimize HPLC methods for purity assessment? A:
- Column Selection : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to separate polar byproducts.
- Detection Wavelength : Set to 254 nm (π→π* transitions of indole/pyrazole) for sensitivity .
Basic Research: Stability Under Experimental Conditions
Q: What precautions ensure compound stability during biological assays? A:
- Storage Conditions : Store at –20°C in anhydrous DMSO to prevent azetidine ring hydrolysis .
- Light Sensitivity : Use amber vials to protect the indole moiety from photodegradation .
Advanced Research: Biological Activity Profiling
Q: How to design assays for evaluating kinase inhibition potential?
- Enzyme Assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., JAK2) and ATP concentrations adjusted to Km values.
- Docking Studies : Align the compound’s pyrazole-azetidine core with ATP-binding pockets using AutoDock Vina, as validated in benzoselenadiazole systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
